2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile
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Overview
Description
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile typically involves the reaction of 4-amino-6-oxo-1H-pyrimidine-2-thiol with a suitable benzonitrile derivative. One common method involves the use of diethylphosphorocyanidate (DEPC) as a peptide coupling agent . The reaction conditions usually include a solvent such as dimethylformamide (DMF) and a base like triethylamine (TEA). The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell division . By inhibiting DHFR, the compound can prevent the proliferation of cancer cells and reduce viral replication . Additionally, it may interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile can be compared with other pyrimidine derivatives such as:
Methotrexate: A well-known anticancer and immunosuppressive drug that also inhibits DHFR.
Pemetrexed: Another anticancer drug that targets folate-dependent enzymes.
Raltitrexed: Used in cancer treatment, specifically targeting thymidylate synthase.
These compounds share similar mechanisms of action but differ in their specific molecular structures and therapeutic applications. The unique structure of this compound allows for distinct interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c13-6-8-3-1-2-4-9(8)7-18-12-15-10(14)5-11(17)16-12/h1-5H,7H2,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKACFRCZFJJGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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